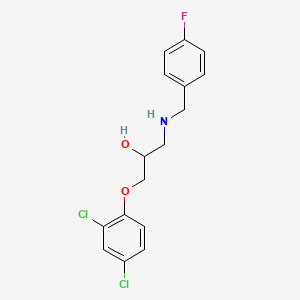

Phosphatase-IN-1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C16H16Cl2FNO2 |

|---|---|

Molekulargewicht |

344.2 g/mol |

IUPAC-Name |

1-(2,4-dichlorophenoxy)-3-[(4-fluorophenyl)methylamino]propan-2-ol |

InChI |

InChI=1S/C16H16Cl2FNO2/c17-12-3-6-16(15(18)7-12)22-10-14(21)9-20-8-11-1-4-13(19)5-2-11/h1-7,14,20-21H,8-10H2 |

InChI-Schlüssel |

YYGBMBKCULOTAA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1CNCC(COC2=C(C=C(C=C2)Cl)Cl)O)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Molecular Grip: An In-depth Technical Guide to the Mechanism of Action of Okadaic Acid on Protein Phosphatase 2A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which okadaic acid (OA), a potent marine toxin, exerts its inhibitory effect on Protein Phosphatase 2A (PP2A). A deep understanding of this interaction is crucial for utilizing OA as a powerful research tool in signal transduction and for its implications in toxicology and drug development.

Okadaic acid is a polyether fatty acid produced by certain dinoflagellates and is known to be a potent inhibitor of serine/threonine protein phosphatases, particularly PP1 and PP2A.[1][2] Its high affinity and specificity for PP2A have made it an invaluable tool for studying the vast array of cellular processes regulated by this key phosphatase.[3]

Mechanism of Inhibition: A Non-Covalent Embrace

Okadaic acid is a highly potent and selective inhibitor of Protein Phosphatase 2A (PP2A).[4] It also inhibits Protein Phosphatase 1 (PP1), but with a significantly lower affinity.[4] The inhibitory action of okadaic acid is non-covalent and reversible. The toxin binds to the catalytic subunit of PP2A, in a pocket that is in close proximity to the active site, thereby preventing the enzyme from dephosphorylating its substrates.[5][6] This inhibition leads to the hyperphosphorylation of numerous cellular proteins, profoundly impacting various signaling pathways.[2][7]

The interaction is characterized by a time-dependent, tight-binding inhibition.[8][9] The high affinity of okadaic acid for PP2A is primarily driven by a very slow dissociation rate, making the inhibition persistent in experimental settings.[8][9] Structural studies have revealed that okadaic acid and another potent toxin, microcystin-LR, bind to the same surface pocket on the PP2A catalytic subunit, despite their different chemical structures.[5][6] This suggests a conserved binding site for these natural inhibitors. Studies on okadaic acid derivatives have highlighted the importance of specific functional groups for high-affinity binding. For instance, oxidation of the 27-hydroxyl group of okadaic acid markedly reduces its affinity for both PP1 and PP2A, suggesting this group is a key binding site.[10][11]

Quantitative Analysis of Okadaic Acid Inhibition

The inhibitory potency of okadaic acid and its derivatives against PP2A and other protein phosphatases has been extensively quantified. The following tables summarize key kinetic data, providing a comparative view of their selectivity and affinity.

| Inhibitor | Target Phosphatase | IC50 (nM) | Ki (pM) | Reference(s) |

| Okadaic Acid | PP2A | 0.1 - 0.3 | 30 - 40 | [4][8][12] |

| PP1 | 15 - 50 | - | [4][12] | |

| PP3 (Calcineurin) | 3.7 - 4 | - | [12] | |

| PP4 | 0.1 | - | [12] | |

| PP5 | 3.5 | - | [12] | |

| 35-methyl-OA (DTX1) | PP2A | - | 19 (12-25) | [13][14] |

| OA-9,10-episulphide (Acanthifolicin) | PP2A | - | 47 (25-60) | [13][14] |

| 7-deoxy-OA | PP2A | - | 69 (31-138) | [13][14] |

| 14,15-dihydro-OA | PP2A | - | 315 (275-360) | [13][14] |

| 2-deoxy-OA | PP2A | - | 899 (763-1044) | [13][14] |

| 27-dehydro-OA | PP2A | - | 7300 | [11] |

| PP1 | - | 6,000,000 | [11] |

Table 1: Inhibitory Potency (IC50 and Ki) of Okadaic Acid and its Derivatives Against Various Protein Phosphatases. Note: Ki values are presented as median with 95% confidence limits in parentheses where available.

Key Signaling Pathways Modulated by Okadaic Acid

By inhibiting PP2A, okadaic acid serves as a powerful tool to investigate signaling pathways regulated by protein phosphorylation.

Figure 1: Logical flow of Okadaic Acid's mechanism of action, leading to diverse cellular responses.

One of the most studied consequences of PP2A inhibition by okadaic acid is the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease.[1] This has positioned okadaic acid as a valuable tool for creating cellular and animal models of neurodegeneration.[1]

Furthermore, okadaic acid treatment leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2 and MEK1/2, which are normally negatively regulated by PP2A.[7]

Figure 2: Simplified signaling pathway showing the activation of the MAPK cascade upon PP2A inhibition by Okadaic Acid.

The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is also modulated by okadaic acid. PP2A dephosphorylates and inactivates core Hippo pathway kinases like MST1/2.[15] Inhibition of PP2A by okadaic acid leads to the activation of the Hippo pathway.[15]

Experimental Protocols for Studying Okadaic Acid's Effect on PP2A

Precise and reproducible experimental methodologies are paramount for investigating the interaction between okadaic acid and PP2A.

PP2A Activity Assay (Colorimetric)

This assay measures the phosphatase activity of PP2A by detecting the release of free phosphate from a synthetic phosphopeptide substrate.

Materials:

-

Purified PP2A or cell lysate containing PP2A

-

Okadaic acid stock solution (in DMSO or ethanol)

-

Serine/Threonine Phosphatase Substrate (e.g., K-R-pT-I-R-R)[16][17]

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% 2-mercaptoethanol)

-

Malachite Green Reagent for phosphate detection[18]

-

96-well microplate

Procedure:

-

Prepare serial dilutions of okadaic acid in the assay buffer.

-

In a 96-well plate, add the PP2A enzyme or cell lysate to each well.

-

Add the okadaic acid dilutions to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 30°C to allow for inhibitor binding.

-

Initiate the phosphatase reaction by adding the phosphopeptide substrate to each well.

-

Incubate the plate at 30°C for a specific duration (e.g., 10-30 minutes).

-

Stop the reaction by adding the Malachite Green Reagent.

-

Measure the absorbance at a wavelength of 620-650 nm.

-

The amount of free phosphate is proportional to the PP2A activity. Calculate the percentage of inhibition for each okadaic acid concentration and determine the IC50 value.

Figure 3: A streamlined workflow for a colorimetric PP2A activity assay.

PP2A Immunoprecipitation Phosphatase Assay

This method allows for the specific measurement of PP2A activity from complex mixtures like cell lysates.

Materials:

-

Cell lysate

-

Anti-PP2A catalytic subunit antibody

-

Protein A/G agarose beads

-

Lysis buffer (e.g., RIPA buffer)

-

Wash buffer (e.g., Tris-buffered saline with Tween 20)

-

PP2A activity assay reagents (as described above)

Procedure:

-

Lyse cells and pre-clear the lysate with Protein A/G beads.

-

Incubate the pre-cleared lysate with the anti-PP2A antibody to form an immune complex.

-

Add Protein A/G beads to capture the immune complex.

-

Wash the beads several times with wash buffer to remove non-specific proteins.

-

Resuspend the beads in the PP2A assay buffer.

-

Proceed with the PP2A activity assay as described above, using the immunoprecipitated PP2A.

Conclusion

Okadaic acid's potent and selective inhibition of PP2A has cemented its role as an indispensable molecular probe in cell biology. A thorough understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, is essential for researchers and drug development professionals. This guide provides a foundational resource for leveraging okadaic acid to unravel the complex roles of PP2A in health and disease, and for the potential development of novel therapeutic strategies targeting protein phosphatases.

References

- 1. Okadaic acid: a tool to study regulatory mechanisms for neurodegeneration and regeneration in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Okadaic Acid, Useful Tool for Studying Cellular Processes - ProQuest [proquest.com]

- 3. The use of okadaic acid to elucidate the intracellular role(s) of protein phosphatase 2A: lessons from the mast cell model system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Okadaic Acid | Cell Signaling Technology [cellsignal.com]

- 5. Structure of protein phosphatase 2A core enzyme bound to tumor-inducing toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Okadaic-Acid-Induced Inhibition of Protein Phosphatase 2A Produces Activation of Mitogen-Activated Protein Kinases ERK1/2, MEK1/2, and p70 S6, Similar to That in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Estimation of the rate constants associated with the inhibitory effect of okadaic acid on type 2A protein phosphatase by time-course analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. Affinity of okadaic acid to type-1 and type-2A protein phosphatases is markedly reduced by oxidation of its 27-hydroxyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. portlandpress.com [portlandpress.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. PP2A Immunoprecipitation Phosphatase Assay Kit | 17-313 [merckmillipore.com]

- 17. PP2A Immunoprecipitation Phosphatase Assay Kit Sigma-Aldrich [sigmaaldrich.com]

- 18. resources.rndsystems.com [resources.rndsystems.com]

The Role of Okadaic Acid in Inducing Tau Hyperphosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of okadaic acid's mechanism in inducing the hyperphosphorylation of the microtubule-associated protein tau, a pathological hallmark of Alzheimer's disease and other tauopathies. Okadaic acid, a potent inhibitor of protein phosphatase 2A (PP2A), serves as a critical tool in neuroscience research to model and investigate the molecular cascades leading to tau pathology. This document outlines the core signaling pathways, presents quantitative data from various experimental models, and offers detailed experimental protocols for researchers.

Core Mechanism: Disruption of the Kinase-Phosphatase Balance

Under physiological conditions, the phosphorylation state of tau is meticulously regulated by a balance between the activities of protein kinases and protein phosphatases. Tau, a protein essential for microtubule stabilization and axonal transport, contains numerous potential phosphorylation sites.[1] Its dephosphorylation is predominantly catalyzed by protein phosphatase 2A (PP2A).[2][3]

Okadaic acid (OA) is a polyether toxin originally isolated from the black sponge Halichondria okadai. It is a potent and selective inhibitor of serine/threonine protein phosphatases, with a particularly high affinity for PP2A (IC50 = 0.1-0.3 nM).[3] By inhibiting PP2A, okadaic acid disrupts the critical balance of phosphorylation, leading to an accumulation of phosphate groups on tau protein. This hyperphosphorylation diminishes tau's ability to bind to microtubules, causing microtubule instability and promoting the aggregation of tau into neurofibrillary tangles (NFTs), a key pathological feature of Alzheimer's disease.[4]

Key Signaling Pathways in Okadaic Acid-Induced Tau Hyperphosphorylation

The inhibition of PP2A by okadaic acid initiates a cascade of events involving several key protein kinases that further contribute to tau hyperphosphorylation. The primary kinases implicated are Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (Cdk5). The Mitogen-Activated Protein Kinase (MAPK) pathway has also been shown to be involved.

The Central Role of PP2A Inhibition

The primary action of okadaic acid is the direct inhibition of PP2A. This not only prevents the dephosphorylation of tau but also influences the activity of key tau kinases. The resulting hyperphosphorylation of tau at multiple sites leads to its detachment from microtubules and subsequent aggregation.

Involvement of GSK-3β and Cdk5

Okadaic acid-induced PP2A inhibition leads to the activation of key tau kinases. While the exact mechanisms are complex and can be cell-type dependent, evidence suggests that PP2A can regulate the activity of both GSK-3β and Cdk5. For instance, PP2A can dephosphorylate and inactivate Akt, a kinase that phosphorylates and inhibits GSK-3β. Thus, PP2A inhibition can lead to sustained Akt activity and, paradoxically, an inhibitory phosphorylation of GSK-3β at Ser9 in some contexts.[1] However, other studies suggest that the primary effect of PP2A inhibition is the prevention of tau dephosphorylation, which makes tau a more susceptible substrate for constitutively active kinases like GSK-3β.

Cdk5, another major tau kinase, is activated by its regulatory subunit p35. The cleavage of p35 to the more stable p25 fragment leads to prolonged Cdk5 activation and subsequent tau hyperphosphorylation.[2] Okadaic acid has been shown to increase the levels of both Cdk5 and p25.[1][2] There is also evidence of crosstalk between Cdk5 and GSK-3β, where Cdk5 can modulate GSK-3β activity.[5]

Quantitative Data on Okadaic Acid-Induced Tau Hyperphosphorylation

The following tables summarize quantitative data from various studies on the effect of okadaic acid on tau phosphorylation at specific sites.

Table 1: In Vitro Models

| Model System | Okadaic Acid Concentration | Duration | Phosphorylation Site | Fold Increase in Phosphorylation (approx.) | Reference |

| SH-SY5Y Cells | 100 nM | 3 hours | Thr205 | 3-fold | [1] |

| SH-SY5Y Cells | 50 nM | 2 hours | p-tau (S202/T205) | 2.4-fold | [6] |

| SH-SY5Y Cells | 100 nM | 2 hours | p-tau (S202/T205) | 3-fold | [6] |

| Neuro-2a Cells | 60 nM | 6 hours | Ser202/Thr205 | Significant increase | [4] |

| Neuro-2a Cells | 60 nM | 6 hours | Ser262 | Significant increase | [4] |

| Primary Cortical Neurons | 25 nM | 8 hours | Thr231 | Increased | [7] |

| Organotypic Mouse Brain Slices (WT) | 100 nM | 14 days | Tau-T231 (50 kDa & 38 kDa) | Hyperphosphorylated | [8] |

| Organotypic Mouse Brain Slices (WT) | 100 nM | 14 days | Tau-S396 (25 kDa) | Hyperphosphorylated | [8] |

| Organotypic Mouse Brain Slices (AD Tg) | 100 nM | 14 days | Tau-S199 | Hyperphosphorylated | [8] |

Table 2: In Vivo Models (Rat)

| Brain Region | Okadaic Acid Dose | Duration | Phosphorylation Site | Fold Increase in Phosphorylation (approx.) | Reference |

| Ipsilateral Hippocampus | Low Dose | 14 days | Thr205 | 4-fold | [2] |

| Ipsilateral Hippocampus | High Dose | 14 days | Thr205 | 6-fold | [2] |

| Ipsilateral Cortex | Low Dose | 14 days | Thr205 | >2-fold | [2] |

| Ipsilateral Cortex | High Dose | 14 days | Thr205 | >3-fold | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving okadaic acid to induce tau hyperphosphorylation.

In Vitro Model: Tau Hyperphosphorylation in SH-SY5Y Cells

This protocol describes the induction and analysis of tau hyperphosphorylation in the human neuroblastoma SH-SY5Y cell line.

-

Cell Culture:

-

Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Plate cells to achieve 60-90% confluency on the day of the experiment.

-

-

Okadaic Acid Treatment:

-

Prepare a stock solution of okadaic acid (e.g., 1 µM in DMSO).

-

Dilute the stock solution in serum-free culture medium to the desired final concentration (e.g., 20-100 nM).

-

Replace the culture medium with the okadaic acid-containing medium. For control cells, use medium with the same concentration of DMSO.

-

Incubate the cells for the desired duration (e.g., 2-6 hours).

-

-

Cell Lysis and Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[6]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C.[6]

-

Collect the supernatant containing the soluble protein fraction.

-

Determine the protein concentration using a standard assay (e.g., BCA assay).

-

-

Western Blot Analysis:

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel (e.g., 10-12%).

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated tau (e.g., anti-pTau Thr205, Ser202/Thr205, Ser396) and total tau overnight at 4°C. Use a loading control antibody (e.g., anti-β-actin or anti-GAPDH).

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated tau signal to total tau and/or the loading control.

-

In Vivo Model: Intrahippocampal Infusion of Okadaic Acid in Rats

This protocol outlines the procedure for inducing a tauopathy model in rats via stereotaxic infusion of okadaic acid.

-

Animal Preparation:

-

Use adult male Sprague-Dawley rats (250-300g).

-

Anesthetize the rat (e.g., with a ketamine/xylazine mixture or isoflurane).

-

Place the animal in a stereotaxic frame.

-

-

Stereotaxic Surgery:

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small hole in the skull over the target brain region. For the dorsal hippocampus, typical coordinates relative to bregma are: Anteroposterior (AP): -3.8 mm; Mediolateral (ML): ±2.2 mm; Dorsoventral (DV): -3.0 mm. These coordinates may need to be adjusted based on the specific rat strain and atlas.[9]

-

Lower a microinjection cannula connected to a Hamilton syringe and an infusion pump to the target coordinates.

-

-

Okadaic Acid Infusion:

-

Prepare a solution of okadaic acid in artificial cerebrospinal fluid (aCSF). Doses can range from low (e.g., 2.4 nM) to high, delivered over a period of time.[2]

-

Infuse the okadaic acid solution at a slow rate (e.g., 0.2 µL/min) to minimize tissue damage.

-

After infusion, leave the cannula in place for a few minutes to allow for diffusion before slowly retracting it.

-

Suture the scalp incision.

-

-

Post-Operative Care and Tissue Collection:

-

Provide post-operative care, including analgesics and monitoring.

-

After the desired experimental period (e.g., 14 days), euthanize the animal.[2]

-

For biochemical analysis, rapidly dissect the hippocampus and cortex, snap-freeze in liquid nitrogen, and store at -80°C for later Western blot analysis as described in the in vitro protocol.

-

For immunohistochemistry, perfuse the animal transcardially with saline followed by 4% paraformaldehyde. Post-fix the brain in paraformaldehyde before cryoprotecting in sucrose and sectioning on a cryostat or vibratome.

-

-

Immunohistochemistry:

-

Mount brain sections on slides.

-

Perform antigen retrieval if necessary.

-

Block non-specific binding sites.

-

Incubate with a primary antibody against phosphorylated tau overnight at 4°C.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain with a nuclear stain (e.g., DAPI).

-

Coverslip and image using a fluorescence or confocal microscope.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro experiment studying okadaic acid-induced tau hyperphosphorylation.

Conclusion

Okadaic acid is an invaluable tool for modeling the hyperphosphorylation of tau, a central event in the pathogenesis of Alzheimer's disease and other tauopathies. By selectively inhibiting protein phosphatase 2A, okadaic acid provides a robust and reproducible method to study the downstream signaling events, including the roles of GSK-3β and Cdk5, that lead to tau pathology. The quantitative data and detailed protocols provided in this guide are intended to equip researchers with the necessary information to effectively utilize okadaic acid in their investigations, ultimately contributing to a better understanding of tau-related neurodegeneration and the development of novel therapeutic strategies.

References

- 1. Okadaic acid induces tau phosphorylation in SH-SY5Y cells in an estrogen-preventable manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An okadaic acid-induced model of tauopathy and cognitive deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Okadaic acid: a tool to study regulatory mechanisms for neurodegeneration and regeneration in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Crosstalk between Cdk5 and GSK3β: Implications for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protective Effect of Tat PTD-Hsp27 Fusion Protein on Tau Hyperphosphorylation Induced by Okadaic Acid in the Human Neuroblastoma Cell Line SH-SY5Y - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Differential Hyperphosphorylation of Tau-S199, -T231 and -S396 in Organotypic Brain Slices of Alzheimer Mice. A Model to Study Early Tau Hyperphosphorylation Using Okadaic Acid [frontiersin.org]

- 9. Intracortical Injection of Okadaic Acid Increases Locomotor Activity and Decreases Anxiety-like Behaviour in Adult Male Rats: Potential Involvement of NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Okadaic Acid: A Comprehensive Technical Guide to its Impact on Apoptotic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Okadaic acid (OA) is a potent and selective inhibitor of serine/threonine protein phosphatases, primarily targeting protein phosphatase 2A (PP2A) and, at higher concentrations, protein phosphatase 1 (PP1).[1][2] This inhibition leads to a state of hyperphosphorylation within the cell, disrupting normal cellular signaling and often culminating in the induction of apoptosis, or programmed cell death.[3][4] Its ability to modulate these fundamental cellular processes has made okadaic acid an invaluable tool in cancer research and for studying the intricate signaling cascades that govern cell fate.[5][6] This technical guide provides an in-depth overview of the mechanisms by which okadaic acid influences apoptotic pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling networks involved.

Core Mechanism of Action

The primary mechanism of action for okadaic acid is the inhibition of PP1 and PP2A.[7] These phosphatases are crucial for dephosphorylating a multitude of proteins, thereby regulating their activity. By blocking this dephosphorylation, okadaic acid effectively mimics the action of kinases, leading to a sustained phosphorylation state of their downstream targets. This disruption of the phosphorylation-dephosphorylation equilibrium triggers a cascade of events that converge on the activation of apoptotic machinery.

Quantitative Data: Cytotoxicity of Okadaic Acid

The cytotoxic and apoptotic effects of okadaic acid are dose- and cell-type-dependent. The following tables summarize the 50% inhibitory concentration (IC50) values of okadaic acid in various cell lines, its inhibitory action on protein phosphatases, and its effect on caspase activation.

Table 1: IC50 Values of Okadaic Acid in Various Cell Lines

| Cell Line | Cell Type | IC50 (nM) | Exposure Time (hours) | Assay |

| U-937 | Human monocytic leukemia | 100 | Not Specified | Cytotoxicity Assay |

| T98G | Human malignant glioma | 20-25 | Not Specified | Proliferation Assay |

| Caco-2 | Human colorectal adenocarcinoma | 49 | 24 | Neutral Red Uptake |

| HT29-MTX | Human colorectal adenocarcinoma | 75 | 24 | Neutral Red Uptake |

| KB cells | Human oral epidermoid carcinoma | 6.3 | 24 | MTT Assay |

| KB cells | Human oral epidermoid carcinoma | 4.0 | 48 | MTT Assay |

| KB cells | Human oral epidermoid carcinoma | 1.1 | 72 | MTT Assay |

Data compiled from references[5][8][9][10].

Table 2: Inhibitory Potency of Okadaic Acid on Protein Phosphatases

| Phosphatase | IC50 (nM) |

| PP1 | 15-20 |

| PP2A | 0.1 |

Data compiled from reference[7].

Table 3: Effect of Okadaic Acid on Caspase-3 Activation

| Cell Line | Okadaic Acid Concentration | Fold Increase in Caspase-3 Activity |

| Rat Lens Epithelial Cells | 100 nM | Up-regulated expression and activity |

| N/N1003A (Rabbit Lens Epithelial) | 100 nM | Up-regulated activity |

Data compiled from reference[4].

Key Apoptotic Signaling Pathways Modulated by Okadaic Acid

Okadaic acid-induced apoptosis is a multi-faceted process involving the modulation of several key signaling pathways. The sustained hyperphosphorylation of key regulatory proteins within these cascades ultimately tips the cellular balance towards cell death.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family of kinases, including p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are critical regulators of cellular stress responses and apoptosis. Okadaic acid treatment leads to the activation of p38 MAPK and JNK, which in turn can phosphorylate and activate pro-apoptotic proteins, contributing to the mitochondrial-mediated caspase cascade.[8][10]

References

- 1. mdpi.com [mdpi.com]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. The protein phosphatase inhibitor okadaic acid induces morphological changes typical of apoptosis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.psu.edu [pure.psu.edu]

- 5. Suitability of the MTT-based cytotoxicity assay to detect okadaic acid contamination of mussels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Okadaic acid induces cycloheximide and caspase sensitive apoptosis in immature neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative Analysis of the Cytotoxic Effects of Okadaic Acid-Group Toxins on Human Intestinal Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biopioneer.com.tw [biopioneer.com.tw]

- 10. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Okadaic Acid Treatment of Cultured Neurons

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of okadaic acid (OA) in cultured neurons to induce and study various cellular processes, including protein phosphorylation, neurotoxicity, and apoptosis. The protocols are based on established methodologies from peer-reviewed scientific literature.

Introduction

Okadaic acid is a potent and selective inhibitor of serine/threonine protein phosphatases, primarily protein phosphatase 2A (PP2A) and, to a lesser extent, protein phosphatase 1 (PP1).[1][2][3] This inhibitory action leads to the hyperphosphorylation of numerous cellular proteins, most notably the microtubule-associated protein tau.[4][5][6][7] Consequently, OA is widely used as a tool in neuroscience research to model aspects of neurodegenerative diseases, particularly Alzheimer's disease, which is characterized by the presence of hyperphosphorylated tau in the form of neurofibrillary tangles.[1][4][6] Treatment of cultured neurons with okadaic acid can induce a cascade of events including cytoskeletal disorganization, oxidative stress, and ultimately, apoptotic cell death.[8][9]

Data Presentation

Table 1: Effective Concentrations of Okadaic Acid in Various Neuronal Cell Models

| Cell Type | Concentration Range | Duration of Treatment | Observed Effects | Reference(s) |

| Primary Cortical Neurons | 20 nM - 50 nM | 24 - 48 hours | Increased tau phosphorylation, neurotoxicity, apoptosis, oxidative stress. | [8][10][11] |

| Primary Cerebellar Granule Neurons | 0.5 nM - 20 nM | 24 hours | Neurotoxicity, neurite disintegration, cell body swelling.[9][12] | [9][12] |

| SH-SY5Y Neuroblastoma Cells | 60 nM - 1000 nM | 6 - 24 hours | Tau hyperphosphorylation, apoptosis, reduced cell viability. | [13][14] |

| Neuro-2a (N2a) Neuroblastoma Cells | 21.6 nM (EC50) | 24 hours | Cytotoxicity. | [15] |

| PC12 Cells | 40 nM | 24 hours | Decreased cell viability, apoptosis, increased intracellular calcium. | [16] |

| Human Brain Slices (Temporal Lobe) | 1 µM | 2 hours | Induction of hyperphosphorylated, "PHF-like" tau. | [5][7] |

| Organotypic Brain Slices (Mouse) | 100 nM | Not specified | Hyperphosphorylation of tau at specific epitopes. | [17] |

Table 2: IC50 Values of Okadaic Acid for Protein Phosphatases

| Protein Phosphatase | IC50 Value | Reference(s) |

| Protein Phosphatase 2A (PP2A) | ~0.1 - 0.2 nM | [2][3] |

| Protein Phosphatase 1 (PP1) | ~15 - 20 nM | [2][3] |

Experimental Protocols

Protocol 1: Induction of Tau Hyperphosphorylation and Neurotoxicity in Primary Cortical Neurons

1. Materials:

-

Primary cortical neurons cultured for at least 7 days in vitro.

-

Neurobasal medium supplemented with B27.

-

Okadaic acid (OA) stock solution (e.g., 1 mM in DMSO).[3]

-

Phosphate-buffered saline (PBS).

-

Reagents for cell viability assays (e.g., MTT, LDH assay kit).[10]

-

Lysis buffer for protein extraction.

-

Antibodies for Western blotting (e.g., anti-phospho-tau, anti-total-tau, anti-beta-actin).

2. Procedure:

-

Prepare working solutions of okadaic acid in culture medium from the stock solution. A final concentration range of 20-50 nM is recommended for primary cortical neurons.[8][10][11]

-

Remove the existing culture medium from the neurons and replace it with the medium containing the desired concentration of okadaic acid. Include a vehicle control (DMSO) at the same final concentration as the OA-treated wells.

-

Incubate the neurons for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.[11]

-

Assessment of Neurotoxicity:

-

LDH Assay: After the incubation period, collect the culture medium to measure the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.[10]

-

MTT Assay: Alternatively, add MTT reagent to the wells and incubate according to the manufacturer's instructions to assess mitochondrial metabolic activity as a measure of cell viability.

-

-

Assessment of Tau Hyperphosphorylation:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.

-

Determine the protein concentration of the lysates.

-

Perform Western blot analysis using antibodies specific for phosphorylated tau epitopes (e.g., Thr231) and total tau.[10]

-

Protocol 2: Apoptosis Assay in Neuroblastoma Cells (e.g., SH-SY5Y)

1. Materials:

-

SH-SY5Y cells cultured in appropriate medium.

-

Okadaic acid stock solution.

-

Hoechst 33342 stain or a TUNEL assay kit.

-

Formaldehyde for cell fixation.

-

Fluorescence microscope.

2. Procedure:

-

Seed SH-SY5Y cells on glass coverslips in a multi-well plate and allow them to adhere and grow.

-

Treat the cells with okadaic acid at a concentration of approximately 60-100 nM for 24 hours.[13][14] Include a vehicle control.

-

Hoechst Staining for Nuclear Morphology:

-

After treatment, wash the cells with PBS.

-

Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

-

Wash again with PBS and then stain the cells with Hoechst 33342 solution for 10-15 minutes.

-

Wash with PBS and mount the coverslips on microscope slides.

-

Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.[16]

-

-

TUNEL Assay for DNA Fragmentation:

-

Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves fixing and permeabilizing the cells, followed by an enzymatic reaction to label the fragmented DNA, and subsequent visualization by fluorescence microscopy.

-

Mandatory Visualizations

Signaling Pathway of Okadaic Acid-Induced Neurotoxicity

Caption: Okadaic acid inhibits PP2A/PP1, leading to tau hyperphosphorylation and neurotoxicity.

Experimental Workflow for Okadaic Acid Treatment and Analysis

Caption: Workflow for treating cultured neurons with okadaic acid and subsequent analysis.

References

- 1. Molecular and cellular mechanism of okadaic acid (OKA)-induced neurotoxicity: a novel tool for Alzheimer's disease therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Okadaic Acid | Cell Signaling Technology [cellsignal.com]

- 4. Okadaic acid: a tool to study regulatory mechanisms for neurodegeneration and regeneration in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Okadaic acid induces hyperphosphorylated forms of tau protein in human brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An okadaic acid-induced model of tauopathy and cognitive deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of Okadaic Acid Induced Neuronal Death and the Effect of Estrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The marine toxin okadaic acid is a potent neurotoxin for cultured cerebellar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Okadaic acid-induced tau hyperphosphorylation and the downregulation of Pin1 expression in primary cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Original Research: Influence of okadaic acid on hyperphosphorylation of tau and nicotinic acetylcholine receptors in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pathological phosphorylation causes neuronal death: effect of okadaic acid in primary culture of cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Okadaic Acid: More than a Diarrheic Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. besjournal.com [besjournal.com]

- 17. Frontiers | Differential Hyperphosphorylation of Tau-S199, -T231 and -S396 in Organotypic Brain Slices of Alzheimer Mice. A Model to Study Early Tau Hyperphosphorylation Using Okadaic Acid [frontiersin.org]

Determining the Optimal Working Concentration of Okadaic Acid In Vitro: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Okadaic acid (OA) is a potent and selective inhibitor of serine/threonine protein phosphatases, primarily targeting protein phosphatase 2A (PP2A) and, to a lesser extent, protein phosphatase 1 (PP1).[1][2][3] This marine toxin, originally isolated from the black sponge Halichondria okadai, is an invaluable tool for studying cellular processes regulated by protein phosphorylation.[1][3][4] By inhibiting phosphatases, okadaic acid leads to the hyperphosphorylation of numerous substrate proteins, thereby activating or inhibiting various signaling pathways. This makes it a critical reagent for research in cell signaling, cancer biology, neurobiology, and drug discovery.[4][5][6]

These application notes provide a comprehensive guide for researchers to determine the optimal working concentration of okadaic acid for their specific in vitro experimental needs. Included are summaries of its inhibitory concentrations, detailed experimental protocols, and visual representations of affected signaling pathways.

Mechanism of Action

Okadaic acid exhibits a significantly higher affinity for PP2A compared to PP1.[1][2] This differential inhibition allows for some level of selective targeting based on the concentration used. It does not significantly inhibit PP2C, acid and alkaline phosphatases, or phosphotyrosine protein phosphatases.[1] The inhibition of PP2A and PP1 by okadaic acid leads to a net increase in protein phosphorylation, which can trigger a multitude of cellular events, including cell cycle arrest, apoptosis, and changes in gene expression.[7][8][9]

Quantitative Data Summary

The effective concentration of okadaic acid can vary significantly depending on the cell type, exposure time, and the specific biological question being addressed.[10] The following tables summarize key quantitative data for the in vitro use of okadaic acid.

Table 1: Inhibitory Concentrations (IC50) of Okadaic Acid against Protein Phosphatases

| Protein Phosphatase | IC50 Value (nM) | References |

| Protein Phosphatase 2A (PP2A) | 0.1 - 1 | [1][2] |

| Protein Phosphatase 1 (PP1) | 3 - 50 | [1][2] |

| Protein Phosphatase 3 (PP2B) | 3.7 - 4 | [2] |

| Protein Phosphatase 4 (PP4) | 0.1 | [2] |

| Protein Phosphatase 5 (PP5) | 3.5 | [2] |

Table 2: Recommended Working Concentrations and Treatment Times for Various In Vitro Applications

| Application | Cell Type | Concentration Range (nM) | Treatment Time | Observed Effects | References |

| General Phosphatase Inhibition | Various | 10 - 1000 | 15 - 60 min | Increased protein phosphorylation | [1] |

| Induction of Apoptosis | Human neuroblastoma cells | 5 - 100 | 12 - 24 h | Chromatin condensation, cell death | [11] |

| Cell Proliferation Inhibition | AGS, MNK-45, Caco-2 cells | 0 - 100 | 24 - 48 h | Inhibition of cell growth | [2][12] |

| Cytotoxicity (IC50) | U-937 cells | 100 | Not specified | Cell death | [9] |

| Cytotoxicity (IC50) | Caco-2 cells | 49 | 24 h | Cell viability reduction | [13] |

| Cytotoxicity (IC50) | HT29-MTX cells | 75 | 24 h | Cell viability reduction | [13] |

| Tau Hyperphosphorylation | Neuronal cells | Not specified | Not specified | Increased tau phosphorylation | [2][4] |

| MAPK Pathway Activation | Clam heart cells | 500 - 1000 | 10 min - 6 h | Activation of p38 and JNK | [5] |

Experimental Protocols

Protocol 1: Preparation of Okadaic Acid Stock Solution

Materials:

-

Okadaic acid (lyophilized powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

Ethanol, sterile

-

Microcentrifuge tubes, sterile

Procedure:

-

Okadaic acid is typically supplied as a lyophilized powder.[1] To prepare a high-concentration stock solution (e.g., 1 mM), reconstitute the powder in an appropriate volume of DMSO or ethanol. For example, to make a 1 mM stock from 25 µg of okadaic acid (Molecular Weight: 805 g/mol ), dissolve it in 31.1 µL of DMSO.[1]

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid multiple freeze-thaw cycles.

-

Store the stock solution at -20°C, desiccated. In its lyophilized form, okadaic acid is stable for 24 months. Once in solution, it is recommended to use it within one week to prevent loss of potency.[1]

Protocol 2: Determining the Optimal Working Concentration using a Cell Viability Assay

This protocol describes a general method to determine the cytotoxic effects of okadaic acid on a specific cell line, which is a crucial first step in optimizing its working concentration.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Okadaic acid stock solution (from Protocol 1)

-

Phosphate-buffered saline (PBS)

-

Cell viability reagent (e.g., MTT, XTT, or a reagent for a resazurin-based assay)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.

-

Preparation of Okadaic Acid Dilutions: Prepare a series of dilutions of the okadaic acid stock solution in complete cell culture medium. A common starting range is from 1 nM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest okadaic acid concentration).

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of okadaic acid.

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours), depending on the expected timeline of the cellular response.

-

Cell Viability Assessment: After the incubation period, assess cell viability using your chosen method. For an MTT assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the okadaic acid concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 3: Analysis of Protein Phosphorylation by Western Blotting

This protocol allows for the direct assessment of the effect of okadaic acid on the phosphorylation state of specific proteins.

Materials:

-

Cells of interest

-

6-well or 12-well cell culture plates

-

Okadaic acid stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (phospho-specific and total protein)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in appropriate culture plates and treat with various concentrations of okadaic acid for a specific duration (e.g., 10 nM to 1 µM for 30-60 minutes). Include an untreated or vehicle-treated control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by gel electrophoresis and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-LATS1) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Analysis: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein of interest or a housekeeping protein (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathways Affected by Okadaic Acid

Okadaic acid's inhibition of protein phosphatases leads to the hyperphosphorylation of proteins in several key signaling pathways.

Caption: Okadaic acid inhibits PP2A and PP1, leading to hyperphosphorylation and activation of downstream signaling pathways like MAPK, ultimately resulting in cellular responses such as apoptosis.

Experimental Workflow for Determining Optimal Okadaic Acid Concentration

The following diagram outlines a logical workflow for researchers to establish the appropriate concentration of okadaic acid for their experiments.

Caption: A stepwise workflow for determining the optimal working concentration of Okadaic acid in vitro.

References

- 1. Okadaic Acid | Cell Signaling Technology [cellsignal.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Okadaic acid: a new probe for the study of cellular regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular and cellular mechanism of okadaic acid (OKA)-induced neurotoxicity: a novel tool for Alzheimer's disease therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of okadaic acid on cultured clam heart cells: involvement of MAPkinase pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cancer progression by the okadaic acid class of tumor promoters and endogenous protein inhibitors of PP2A, SET and CIP2A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The protein phosphatase inhibitor okadaic acid induces morphological changes typical of apoptosis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of protein phosphatase inhibition by okadaic acid on the differentiation of F9 embryonal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Okadaic acid | Polyether marine toxin | PP inhibitor | TargetMol [targetmol.com]

- 13. Comparative Analysis of the Cytotoxic Effects of Okadaic Acid-Group Toxins on Human Intestinal Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Utilizing Okadaic Acid for Neurodegeneration Models

Introduction

Okadaic acid (OKA), a polyether fatty acid toxin originally isolated from the black sponge Hallichondria okadaii, serves as a potent and invaluable tool in neurodegeneration research.[1][2] It is a selective and powerful inhibitor of serine/threonine protein phosphatases, primarily Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1).[3][4] By disrupting the critical balance of protein phosphorylation and dephosphorylation, OKA induces a cascade of pathological events in neuronal models that closely mimic the hallmarks of Alzheimer's disease (AD) and other tauopathies.[1][5] This makes OKA-induced models highly relevant for studying disease mechanisms, identifying pathological pathways, and screening potential therapeutic agents.

Mechanism of Action

The primary mechanism of OKA-induced neurotoxicity stems from its potent inhibition of PP2A.[1][6] PP2A is a major phosphatase responsible for dephosphorylating the microtubule-associated protein tau.[6] Inhibition of PP2A by OKA leads to the abnormal hyperphosphorylation of tau.[1][7] This pathological modification causes tau to detach from microtubules, leading to microtubule destabilization and the subsequent aggregation of tau into paired helical filaments (PHFs) and neurofibrillary tangles (NFTs), a core pathological feature of AD.[1][3]

Furthermore, the disruption of phosphatase activity activates several protein kinases, including glycogen synthase kinase-3β (GSK3β), mitogen-activated protein kinases (MAPK), and cyclin-dependent kinase 5 (cdk5), which further exacerbate tau hyperphosphorylation.[1][3][7] This creates a vicious cycle of kinase activation and phosphatase inhibition that drives neurodegenerative processes.

Pathological Hallmarks Induced by Okadaic Acid

OKA administration in both in vitro and in vivo models recapitulates a spectrum of AD-like pathologies:

-

Tau Hyperphosphorylation and NFT Formation: The most prominent effect is the induction of hyperphosphorylated tau and the formation of NFT-like structures.[1][7]

-

Oxidative Stress: OKA treatment leads to a significant increase in reactive oxygen species (ROS), lipid peroxidation, and protein carbonylation, indicating a state of severe oxidative stress.[7][8][9]

-

Neuroinflammation: The model is characterized by the activation of microglia and astrocytes, key components of the neuroinflammatory response seen in AD.[1][6]

-

Synaptic Dysfunction and Neuronal Death: OKA causes degeneration of neurites, synaptic loss, and ultimately, apoptotic neuronal cell death.[1][10]

-

Cognitive Impairment: In animal models, intracerebral administration of OKA results in significant learning and memory deficits, which can be assessed using behavioral tests like the Morris water maze.[7][11][12]

-

Amyloid-β (Aβ) Deposition: While not a primary feature of all OKA models, some studies report that OKA can also lead to the deposition of Aβ, another key hallmark of AD.[1][11]

Quantitative Data Summary

The following tables summarize typical concentrations, administration routes, and key outcomes observed in OKA-induced neurodegeneration models.

Table 1: Quantitative Data for In Vitro Okadaic Acid Models

| Cell/Tissue Model | Okadaic Acid Concentration | Treatment Duration | Key Pathological Findings & Endpoints | Reference(s) |

| Primary Rat Cortical Neurons | 25 nM | 8 - 24 hours | Increased tau phosphorylation (Thr231), cytotoxicity (LDH release). | [13][14] |

| PC12 (Rat Pheochromocytoma) | 40 nM | 24 hours | Increased apoptosis, tau phosphorylation (S199, T231), LDH release. | [15] |

| N2a/peuht40 (Mouse Neuroblastoma) | Varies (e.g., 5-20 nM) | 1 - 24 hours | Hyperphosphorylation of neurofilament and tau proteins. | [16] |

| Organotypic Mouse Brain Slices | 100 nM | 14 days | Hyperphosphorylation of tau at multiple sites (S199, T231, S396). | [17] |

Table 2: Quantitative Data for In Vivo Okadaic Acid Models

| Animal Model | Administration Route & Dose | Treatment Duration | Key Pathological Findings & Endpoints | Reference(s) |

| Wistar Rat | Intracerebroventricular (ICV), single injection of 200 ng | Assessed days post-injection | Cognitive deficits, tau hyperphosphorylation, Aβ upregulation, oxidative stress. | [11][18] |

| Sprague-Dawley Rat | Intra-hippocampal microinfusion, 70 ng/day | 14 days | Cognitive deficits, NFT-like changes, oxidative stress. | [7][19] |

| Wistar Rat | Intracerebroventricular (ICV), single injection of 200 ng/kg BW | Assessed hours post-injection | Increased lipid peroxidation, decreased antioxidant enzyme activity. | [9] |

| Zebrafish (Danio rerio) | Pharmacological administration (immersion) | Varies | Mimics AD hallmarks, cognitive impairment. Used for drug screening. | [6][20] |

Visualizations: Pathways and Workflows

Caption: Signaling pathway of Okadaic Acid-induced neurotoxicity.

Caption: General experimental workflow for in vitro OKA studies.

Caption: General experimental workflow for in vivo OKA studies.

Experimental Protocols

Protocol 1: Induction of Tau Hyperphosphorylation in a Neuronal Cell Line (e.g., SH-SY5Y)

This protocol describes a general method for inducing an AD-like phenotype in a commonly used human neuroblastoma cell line.

Materials:

-

SH-SY5Y cells

-

Complete culture medium: DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin

-

Differentiation medium: DMEM/F12, 1% FBS, 10 µM Retinoic Acid (RA)

-

Okadaic Acid (OKA) stock solution (e.g., 100 µM in DMSO)

-

Phosphate Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

LDH Cytotoxicity Assay Kit

-

Reagents for Western Blotting (primary antibodies for p-Tau [e.g., AT8, PHF-1], Total Tau, β-actin)

Procedure:

-

Cell Seeding and Differentiation:

-

Seed SH-SY5Y cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for cytotoxicity).

-

Allow cells to adhere for 24 hours in complete medium.

-

To obtain a more neuron-like phenotype, differentiate the cells by replacing the medium with differentiation medium for 5-7 days. Replace the medium every 2-3 days.

-

-

Okadaic Acid Treatment:

-

Prepare working solutions of OKA by diluting the stock solution in culture medium to final concentrations (e.g., 25 nM, 50 nM, 100 nM). Include a vehicle control (medium with the same concentration of DMSO as the highest OKA dose).

-

Remove the differentiation medium, wash cells once with PBS, and add the OKA-containing medium or vehicle control medium.

-

Incubate the cells for a desired period, typically 24 hours.[15]

-

-

Cytotoxicity Assessment (LDH Assay):

-

After the incubation period, collect an aliquot of the culture supernatant.

-

Measure the activity of lactate dehydrogenase (LDH) released into the medium according to the manufacturer's protocol. This serves as an indicator of cell membrane damage and cytotoxicity.[15]

-

-

Protein Extraction and Western Blot Analysis:

-

Wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

-

Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).

-

Perform SDS-PAGE and Western blotting using antibodies against phosphorylated tau, total tau, and a loading control to analyze the extent of tau hyperphosphorylation.[13]

-

Protocol 2: Induction of an Alzheimer's-like Phenotype in Rats via Intracerebroventricular (ICV) Injection

This protocol describes the induction of neurodegeneration through a single stereotaxic injection of OKA into the cerebral ventricles of a rat. Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

-

Adult male Wistar or Sprague-Dawley rats (250-300g)

-

Stereotaxic apparatus

-

Anesthetic (e.g., Ketamine/Xylazine cocktail or isoflurane)

-

Hamilton syringe (10 µL)

-

Okadaic Acid solution (e.g., 200 ng dissolved in artificial cerebrospinal fluid or saline).[11][18]

-

Surgical tools, sutures, and analgesics.

-

Behavioral testing apparatus (e.g., Morris Water Maze).

Procedure:

-

Animal Preparation and Anesthesia:

-

Acclimatize animals to the facility for at least one week prior to surgery.

-

Anesthetize the rat using an approved protocol and mount it securely in the stereotaxic frame.

-

-

Stereotaxic Surgery:

-

Make a midline incision on the scalp to expose the skull.

-

Identify and mark the bregma.

-

Based on a rat brain atlas, determine the coordinates for the lateral ventricle. A typical coordinate relative to bregma is: AP -0.8 mm; ML ±1.5 mm; DV -3.6 mm.

-

Drill a small burr hole through the skull at the determined coordinates.

-

-

Okadaic Acid Injection:

-

Slowly lower the Hamilton syringe needle to the target depth.

-

Infuse the OKA solution (e.g., 200 ng in a volume of 5-10 µL) over several minutes (e.g., 1 µL/min) to allow for diffusion and prevent backflow.[11] A sham/control group should be injected with the vehicle solution only.

-

Leave the needle in place for an additional 5 minutes before slowly retracting it.

-

-

Post-Operative Care:

-

Suture the scalp incision and administer post-operative analgesics as per the approved protocol.

-

Allow the animal to recover in a clean, warm cage and monitor its health daily.

-

-

Behavioral Analysis:

-

Tissue Collection and Analysis:

-

Following behavioral testing, deeply anesthetize the animals and perfuse them transcardially with saline followed by 4% paraformaldehyde (for histology) or collect the brain fresh (for biochemistry).

-

Process the brain tissue for immunohistochemistry to detect p-Tau, neuroinflammation (GFAP, Iba1), and neuronal loss (Nissl stain), or homogenize for biochemical assays like ELISA or Western blotting.[7][11]

-

References

- 1. Okadaic acid: a tool to study regulatory mechanisms for neurodegeneration and regeneration in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular and cellular mechanism of okadaic acid (OKA)-induced neurotoxicity: a novel tool for Alzheimer's disease therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Okadaic acid induced neurotoxicity: an emerging tool to study Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Utilizing zebrafish and okadaic acid to study Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An okadaic acid-induced model of tauopathy and cognitive deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of Okadaic Acid Induced Neuronal Death and the Effect of Estrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protective melatonin effect on oxidative stress induced by okadaic acid into rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sequence of neurodegeneration and accumulation of phosphorylated tau in cultured neurons after okadaic acid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scholars.northwestern.edu [scholars.northwestern.edu]

- 12. An okadaic acid-induced model of tauopathy and cognitive deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Okadaic acid-induced tau hyperphosphorylation and the downregulation of Pin1 expression in primary cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. besjournal.com [besjournal.com]

- 16. Attenuation of okadaic acid–induced hyperphosphorylation of cytoskeletal proteins by heat preconditioning and its possible underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Differential Hyperphosphorylation of Tau-S199, -T231 and -S396 in Organotypic Brain Slices of Alzheimer Mice. A Model to Study Early Tau Hyperphosphorylation Using Okadaic Acid [frontiersin.org]

- 18. Okadaic Acid and Hypoxia Induced Dementia Model of Alzheimer's Type in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Okadaic Acid Induced Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. Utilizing zebrafish and okadaic acid to study Alzheimer’s disease | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for Okadaic Acid Solution Preparation and Storage

These guidelines are intended for researchers, scientists, and drug development professionals on the proper preparation, storage, and handling of okadaic acid solutions for experimental use.

Introduction

Okadaic acid is a potent and selective inhibitor of serine/threonine protein phosphatases, particularly protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), with a significantly higher affinity for PP2A.[1][2] This marine toxin, originally isolated from the black sponge Halichondria okadai, is a valuable tool in cell biology and neuroscience research to study cellular processes regulated by protein phosphorylation.[3][4] Its ability to induce hyperphosphorylation of various proteins, including tau protein, makes it relevant in the study of neurodegenerative diseases like Alzheimer's disease.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of okadaic acid is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄₄H₆₈O₁₃ | [2] |

| Molecular Weight | 805.0 g/mol | [2] |

| Purity | >98% | [2] |

| Appearance | White, photosensitive powder or translucent film | [5] |

Solution Preparation

Recommended Solvents and Solubility

Okadaic acid is readily soluble in several organic solvents but is insoluble in water.[5][6] The sodium salt of okadaic acid offers a water-soluble alternative.[7]

| Solvent | Maximum Concentration | Reference |

| DMSO | 40 mg/mL | [2][8] |

| Ethanol | 5 mg/mL | [2] |

| Methanol | Soluble (exact concentration not specified) | [5] |

| Water | Insoluble (for free acid) | [5] |

| Water, Ethanol, DMSO | 0.1 mg/mL (for sodium salt) |

Protocol for Preparing a 1 mM Stock Solution in DMSO

This protocol is for reconstituting lyophilized okadaic acid to a 1 mM stock solution.

Materials:

-

Lyophilized okadaic acid

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile, polypropylene microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-

Before opening, briefly centrifuge the vial of lyophilized okadaic acid to ensure all the powder is at the bottom.

-

To prepare a 1 mM stock solution from 25 µg of okadaic acid, add 31.1 µL of DMSO to the vial.[2][9]

-

For complete dissolution, gently vortex the vial. If necessary, warm the tube at 37°C for 10 minutes or sonicate in an ultrasonic bath for a short period.[10]

-

Once fully dissolved, aliquot the stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.

Storage and Stability

Proper storage is crucial to maintain the potency of okadaic acid.

| Form | Storage Temperature | Duration of Stability | Special Conditions | Reference |

| Lyophilized Powder | -20°C | 24 months | Desiccated, protected from light | [2][5] |

| Stock Solution in Solvent | -20°C or -80°C | 1 week to 2 months (in solution) | Aliquoted, protected from light | [2][5][7] |

Note: Once in solution, it is recommended to use within one week to prevent loss of potency.[2][9] For longer-term storage of solutions, -80°C is recommended.[11]

Experimental Protocols

General Cell Culture Treatment

Working concentrations for okadaic acid in cell culture typically range from 10 to 1000 nM, with incubation times of 15 to 60 minutes, depending on the cell type and the desired effect.[2][9]

Protocol:

-

Culture cells to the desired confluency.

-

On the day of the experiment, thaw an aliquot of the okadaic acid stock solution at room temperature.

-

Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of okadaic acid.

-

Incubate the cells for the desired period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.

-

Following incubation, proceed with downstream applications such as cell lysis for western blotting or other assays.

Induction of Tau Hyperphosphorylation

Okadaic acid is a well-established tool for inducing Alzheimer's disease-like tau hyperphosphorylation in cellular and animal models.[1][3]

Workflow for Induction of Tau Hyperphosphorylation:

Caption: Workflow for inducing and analyzing tau hyperphosphorylation using okadaic acid.

Signaling Pathway

Okadaic acid's primary mechanism of action is the inhibition of protein phosphatases PP1 and PP2A. This leads to an increase in the phosphorylation state of numerous downstream protein substrates, affecting various signaling pathways.

Caption: Mechanism of action of okadaic acid via inhibition of protein phosphatases.

Safety and Handling

Okadaic acid is a toxic substance and should be handled with appropriate safety precautions.[12][13]

-

Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves when handling okadaic acid in its powdered form or in solution.[12][14]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder or aerosols.[12][13]

-

Exposure: Avoid contact with skin and eyes.[12] In case of contact, wash the affected area thoroughly with water and seek medical attention.[13][14] If inhaled, move to fresh air.[13] If swallowed, rinse mouth and seek immediate medical attention.[12][14]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

By following these guidelines, researchers can safely and effectively utilize okadaic acid as a tool to investigate the roles of protein phosphorylation in various biological processes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Okadaic Acid | Cell Signaling Technology [cellsignal.com]

- 3. Molecular and cellular mechanism of okadaic acid (OKA)-induced neurotoxicity: a novel tool for Alzheimer's disease therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Okadaic acid: a tool to study regulatory mechanisms for neurodegeneration and regeneration in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Okadaic Acid | C44H68O13 | CID 446512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Okadaic Acid, Sodium Salt - Calbiochem | 459620 [merckmillipore.com]

- 8. Okadaic acid | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]

- 9. Okadaic Acid (#5934) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 10. glpbio.com [glpbio.com]

- 11. Okadaic acid | Polyether marine toxin | PP inhibitor | TargetMol [targetmol.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. media.cellsignal.com [media.cellsignal.com]

Application of Okadaic Acid in Cancer Cell Line Proliferation Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Okadaic acid (OA) is a potent and selective inhibitor of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A)[1][2][3]. It is a valuable tool in cancer research for studying the roles of these phosphatases in cell signaling, proliferation, and apoptosis. By inhibiting PP1 and PP2A, okadaic acid leads to the hyperphosphorylation of numerous cellular proteins, thereby activating or inhibiting various signaling pathways that regulate cell growth and division.[3] This application note provides detailed protocols for utilizing okadaic acid in common cancer cell line proliferation assays, including data on its effects on various cell lines and visualizations of the key signaling pathways involved.

Okadaic acid's mechanism of action involves binding to the catalytic subunits of PP1 and PP2A, with a significantly higher affinity for PP2A[3][4]. This inhibition results in a sustained state of protein phosphorylation, mimicking the effects of kinase activation and promoting cell cycle progression and proliferation in some contexts, while inducing apoptosis in others[5][6]. Its effects are dose-dependent, with lower concentrations often promoting proliferation and higher concentrations leading to cell cycle arrest and cell death[6].

Data Presentation

The inhibitory effects of Okadaic acid on the proliferation of various cancer cell lines are concentration-dependent. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting a biological or biochemical function.

| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (nM) | Reference |

| AGS | Gastric Cancer | AlamarBlue | 24h or 48h | Proliferation at sublethal doses | [7] |

| MNK-45 | Gastric Cancer | AlamarBlue | 24h or 48h | Proliferation at sublethal doses | [7] |

| Caco-2 | Colon Cancer | AlamarBlue | 24h or 48h | Proliferation at sublethal doses | [7] |

| KB | Oral Epidermoid Carcinoma | MTT | 24h | 6.3 ng/mL (~7.8 nM) | [8] |

| KB | Oral Epidermoid Carcinoma | MTT | 48h | 4.0 ng/mL (~5.0 nM) | [8] |

| KB | Oral Epidermoid Carcinoma | MTT | 72h | 1.1 ng/mL (~1.4 nM) | [8] |

Signaling Pathways and Experimental Workflow

Okadaic Acid Signaling Pathway

Okadaic acid's primary effect is the inhibition of PP1 and PP2A, leading to the hyperphosphorylation of downstream targets. This can impact key signaling pathways involved in cell proliferation and survival, such as the Akt and ERK pathways.

Caption: Okadaic acid inhibits PP1 and PP2A, leading to increased phosphorylation and activation of Akt and ERK, which promotes cell proliferation and survival.

Experimental Workflow for Proliferation Assays

A typical workflow for assessing the effect of okadaic acid on cancer cell proliferation involves cell culture, treatment with a range of okadaic acid concentrations, and subsequent analysis using assays like MTT, BrdU, or flow cytometry for cell cycle analysis.

Caption: General workflow for studying the effects of Okadaic acid on cancer cell proliferation.

Logical Relationship of Okadaic Acid Effects

The cellular response to okadaic acid is multifaceted, influencing the cell cycle, DNA synthesis, and ultimately, cell viability.

Caption: Logical flow from Okadaic acid treatment to its effect on cell proliferation.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Okadaic acid (stock solution in DMSO or ethanol)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Okadaic Acid Treatment: Prepare serial dilutions of okadaic acid in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted okadaic acid solutions (ranging from 0.1 nM to 10 µM is a good starting point). Include a vehicle control (medium with the same concentration of DMSO or ethanol used for the highest OA concentration).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[9].

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay

This assay measures DNA synthesis, a direct indicator of cell proliferation.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Okadaic acid

-

BrdU labeling solution (e.g., 10 µM)[10]

-

Fixation/Denaturation solution (e.g., 1.5 M HCl)

-

Anti-BrdU antibody (primary antibody)

-

HRP-conjugated secondary antibody

-

TMB (3,3',5,5'-tetramethylbenzidine) substrate

-

Stop solution (e.g., 2 M H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

BrdU Labeling: 2-4 hours before the end of the treatment incubation, add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for the remaining time. The optimal incubation time for BrdU labeling can vary between cell lines (from 1 to 24 hours)[10][11].

-

Fixation and Denaturation: Remove the culture medium and fix the cells by adding 100 µL of fixation/denaturation solution to each well for 30 minutes at room temperature.

-

Antibody Incubation: Wash the wells three times with wash buffer. Add 100 µL of diluted anti-BrdU primary antibody and incubate for 1 hour at room temperature.

-

Secondary Antibody Incubation: Wash the wells three times. Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.

-

Detection: Wash the wells three times. Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes, or until a color change is observed.

-

Stop Reaction and Read: Add 100 µL of stop solution to each well. Read the absorbance at 450 nm within 30 minutes.

-

Data Analysis: Quantify the amount of BrdU incorporation as a measure of cell proliferation.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Okadaic acid

-

6-well plates

-

PBS

-

Trypsin-EDTA

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with okadaic acid as described in the MTT protocol (adjust volumes accordingly).

-

Cell Harvesting: After the desired incubation period, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells from each well.

-

Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells at 300 x g for 5 minutes. Discard the ethanol and wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. This will reveal if okadaic acid induces cell cycle arrest at a specific phase.

Conclusion

Okadaic acid is a powerful tool for investigating the role of protein phosphatases in cancer cell proliferation. The protocols provided here for MTT, BrdU, and cell cycle analysis offer robust methods to quantify the effects of okadaic acid on different cancer cell lines. The dose-dependent nature of its effects necessitates careful titration to distinguish between proliferative and cytotoxic responses. By understanding its mechanism of action and employing these standardized assays, researchers can effectively utilize okadaic acid to elucidate critical signaling pathways in cancer biology and aid in the development of novel therapeutic strategies.

References

- 1. The concept of the okadaic acid class of tumor promoters is revived in endogenous protein inhibitors of protein phosphatase 2A, SET and CIP2A, in human cancers - PMC [pmc.ncbi.nlm.nih.gov]